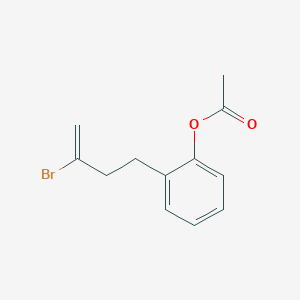

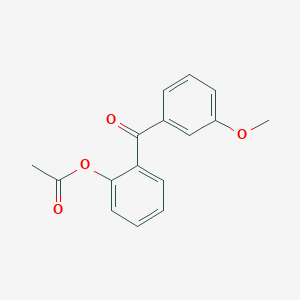

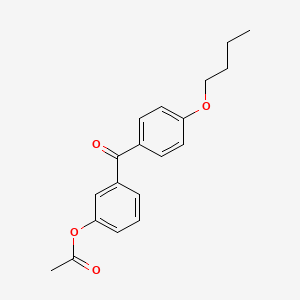

3-Acetoxy-4'-butoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetoxy-4'-butoxybenzophenone is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Material Chemistry

Compounds related to 3-Acetoxy-4'-butoxybenzophenone play significant roles in the synthesis of complex molecular structures, such as the creation of tetranuclear and pentanuclear compounds with rare-earth metals. These compounds, synthesized using related chemical structures, are studied for their magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and their potential as single-molecule magnets under applied dc fields (Yadav et al., 2015).

Antioxidant Behavior

The antioxidant behavior of related compounds, such as those derived from esterification processes involving hydroxybenzoic acid and unsaturated fatty alcohols, indicates potential applications in stabilizing polymers against oxidative degradation. This research explores the efficiency of antioxidants in various synthetic contexts and their ability to be grafted onto polymer chains, enhancing the materials' thermal stability (Manteghi et al., 2016).

Environmental Impact and Safety Studies

Studies on the metabolism of UV-filter benzophenone-3 by liver microsomes and its effects on endocrine-disrupting activity, while not directly mentioning this compound, highlight the importance of understanding the environmental and biological impacts of related chemical structures. These studies investigate the transformation of benzophenone-3 into metabolites with varying estrogenic and anti-androgenic activities, providing insights into how similar compounds might interact with biological systems and the environment (Watanabe et al., 2015).

Synthetic Applications

Research on 2,5-dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted) carbenes demonstrates the utility of related structures in generating nucleophilic carbenes for synthetic applications. These carbenes react with various electrophilic functional groups, leading to new products that could serve as precursors for further chemical synthesis. The flexibility and reactivity of these compounds underscore the potential synthetic applications of this compound in creating novel materials and molecules (Warkentin, 2009).

Propriétés

IUPAC Name |

[3-(4-butoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-4-12-22-17-10-8-15(9-11-17)19(21)16-6-5-7-18(13-16)23-14(2)20/h5-11,13H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYSJOCYZOJXKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641655 |

Source

|

| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-04-6 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](4-butoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)